molecular formula C14H18O3 B1527235 Ethyl 2-(3-methylbenzoyl)butanoate CAS No. 1281443-63-7

Ethyl 2-(3-methylbenzoyl)butanoate

Cat. No.: B1527235
CAS No.: 1281443-63-7
M. Wt: 234.29 g/mol
InChI Key: QJIDTMZMSSKLCP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylbenzoyl)butanoate is a chemical compound with the molecular formula C14H18O3, intended for research and development purposes only. It is not approved for human, veterinary, or household use. This compound features a benzoyl moiety substituted with a methyl group and an ester functional group, a structure often exploited in organic synthesis. Researchers may be interested in its potential as a synthetic intermediate or building block for the preparation of more complex molecules. The specific physicochemical properties, applications, and mechanism of action for this exact compound are not fully detailed in the current literature. Scientists are encouraged to investigate its potential in areas such as materials science or as a precursor for pharmacologically active compounds, given that structurally similar molecules are often used in these fields . As with all compounds of this nature, proper safety protocols must be followed. Handling should only be performed by qualified laboratory personnel. Please consult the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylbenzoyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-12(14(16)17-5-2)13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIDTMZMSSKLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 3 Methylbenzoyl Butanoate

Classical Approaches for the Formation of β-Keto Esters

The traditional synthesis of β-keto esters like Ethyl 2-(3-methylbenzoyl)butanoate relies on robust and well-established reactions that form the bedrock of organic chemistry. These methods typically involve the use of strong bases and stoichiometric reagents to construct the core carbon-carbon bond.

Alkylation Strategies Utilizing Ethyl 3-Oxobutanoate Derivatives

The acetoacetic ester synthesis provides a versatile and classical pathway for producing ketones and β-keto esters through the alkylation of an enolate ucla.edulibretexts.org. To synthesize this compound via this strategy, a suitable starting material would be an ester that already contains the 3-methylbenzoyl group, such as ethyl 3-(3-methylphenyl)-3-oxopropanoate (also known as ethyl 3-methylbenzoylacetate).

The mechanism begins with the deprotonation of the α-carbon of ethyl 3-methylbenzoylacetate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then subjected to an alkylation reaction with an ethyl halide, such as ethyl bromide, in an SN2 reaction ucla.edu. The ethyl group is thereby introduced at the α-position, yielding the target compound, this compound. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Table 1: Representative Conditions for Alkylation Synthesis

Starting Material Base Alkylating Agent Solvent Typical Yield
Ethyl 3-methylbenzoylacetate Sodium Ethoxide (NaOEt) Ethyl Bromide (EtBr) Ethanol (B145695) Good
Ethyl 3-methylbenzoylacetate Potassium Carbonate (K₂CO₃) Ethyl Iodide (EtI) DMF Moderate-Good

Condensation Reactions with Benzoyl Precursors

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, involving the carbon-carbon bond-forming reaction between two ester molecules organic-chemistry.orgmasterorganicchemistry.com. A "crossed" or "mixed" Claisen condensation is particularly useful when one of the ester partners lacks α-hydrogens, preventing self-condensation and leading to a single primary product libretexts.orglibretexts.org.

To synthesize this compound, a crossed Claisen condensation can be performed between ethyl butanoate and an ester of 3-methylbenzoic acid, such as methyl 3-methylbenzoate. In this reaction, a strong base like sodium ethoxide deprotonates the α-carbon of ethyl butanoate to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-methylbenzoate. The subsequent elimination of a methoxide ion from the tetrahedral intermediate results in the formation of the desired β-keto ester masterorganicchemistry.com. The driving force for this reaction is the final deprotonation of the product, which has a relatively acidic α-hydrogen, by the alkoxide base organic-chemistry.org.

Table 2: Key Components in Crossed Claisen Condensation

Enolizable Ester Non-Enolizable Ester Base Product
Ethyl butanoate Methyl 3-methylbenzoate Sodium Ethoxide This compound

Modern Catalytic Synthesis Routes

Contemporary synthetic chemistry has seen a significant shift towards catalytic methods, which offer improved efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.

Transition Metal-Catalyzed Esterification and Acylation Reactions

Transition metal catalysis provides powerful tools for the construction of β-keto esters. Catalysts based on metals such as ruthenium, rhodium, and palladium can facilitate C-C bond formation under milder conditions than classical methods acs.org. For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction represents a modern alternative.

One such approach could involve the reaction of an enolate equivalent of ethyl butanoate, for example, a silyl enol ether, with 3-methylbenzoyl chloride in the presence of a palladium or copper catalyst. These reactions often exhibit high functional group tolerance and can proceed under neutral or mildly basic conditions, avoiding the use of strong stoichiometric bases. Another potential route is the transition-metal-catalyzed acylation of esters, which has been explored for the synthesis of various β-keto esters organic-chemistry.org.

Organocatalytic Approaches to β-Keto Ester Formation

Organocatalysis has emerged as a major field in modern synthesis, utilizing small organic molecules to catalyze chemical transformations researchgate.net. These metal-free catalysts offer advantages in terms of low toxicity, stability, and the ability to perform asymmetric reactions acs.org. The synthesis of β-keto esters has been significantly advanced by organocatalytic methods, which often proceed through enamine or hydrogen-bonding activation beilstein-journals.org.

For instance, a proline- or cinchona alkaloid-derived catalyst could be employed to facilitate the asymmetric acylation of an appropriate precursor. While often focused on enantioselective synthesis, these catalysts can also be used for racemic preparations under mild conditions rsc.orgacs.org. The catalyst activates the electrophile (an acyl donor) and/or the nucleophile, lowering the activation energy of the reaction. The β-keto ester structural motif is a frequently exploited substrate for a wide array of organocatalytic transformations acs.org.

Table 3: Examples of Organocatalysts in β-Keto Ester Synthesis

Catalyst Class Example Catalyst Activation Mode Potential Application
Amino Acids L-Proline Enamine formation Asymmetric α-functionalization
Cinchona Alkaloids Quinine, Quinidine Hydrogen Bonding/Base Catalysis Asymmetric acylation/alkylation acs.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances pnas.org. The synthesis of this compound can be optimized according to these principles by considering factors such as atom economy, solvent choice, and the use of catalytic versus stoichiometric reagents.

Classical methods like the Claisen condensation often have lower atom economy due to the use of stoichiometric bases. In contrast, modern catalytic approaches significantly improve atom economy by requiring only a small amount of catalyst to facilitate the transformation pnas.org. Furthermore, there is a strong emphasis on replacing hazardous solvents with more environmentally benign alternatives or developing solvent-free reaction conditions nih.govresearchgate.net. The use of recyclable catalysts, such as silica-supported boric acid for transesterification, further enhances the sustainability of the process nih.gov. Biocatalysis, using enzymes like lipases, represents another green avenue, often proceeding under mild, solvent-free conditions to produce β-keto esters google.com. Evaluating each synthetic route through the lens of green chemistry is crucial for developing sustainable manufacturing processes.

Table 4: Green Chemistry Evaluation of Synthetic Routes

Metric Classical Alkylation/Condensation Transition Metal Catalysis Organocatalysis
Atom Economy Moderate (Stoichiometric base) High High
Catalyst None (Stoichiometric reagent) Catalytic (often low loading) Catalytic (metal-free)
Solvents Often traditional organic solvents Can be adapted to greener solvents Often uses greener solvents
Waste Generation Higher (salt byproducts) Lower Lower

| Safety | Strong bases can be hazardous | Metal toxicity can be a concern | Generally low toxicity |

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic routes is a key area of green chemistry research.

Solvent-Free Synthesis:

Solvent-free reactions, also known as solid-state or neat reactions, offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. In the context of synthesizing esters, solvent-free Wittig reactions have demonstrated considerable success. gctlc.orgsemanticscholar.org While a direct application to this compound is not extensively documented, the principles can be extrapolated. For instance, a solvent-less Wittig reaction between a stabilized phosphorane and an appropriate aldehyde under thermal conditions can yield the desired alkene precursor with high efficiency and stereoselectivity. semanticscholar.org This approach eliminates the need for hazardous solvents like dichloromethane, which are traditionally used in such transformations. beyondbenign.org

A hypothetical solvent-free approach to a precursor of this compound could involve the reaction of (carbethoxymethylene)triphenylphosphorane with 3-methylbenzaldehyde. The reaction, when conducted neat, often proceeds rapidly with high yield. webassign.net

Aqueous Medium Reactions:

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, various techniques have been developed to overcome this limitation. For the synthesis of related esters, reactions in aqueous media have been explored, sometimes employing surfactants or co-solvents to facilitate the reaction.

Reaction ConditionReactantsProductYield (%)Reference
Solvent-Free(Carbethoxymethylene)triphenylphosphorane, Benzaldehyde (B42025)Ethyl trans-cinnamate80-85 gctlc.org
Solvent-Free9-Anthraldehyde, (Carbethoxymethylene)triphenylphosphoraneE-3-(9-Anthryl)-2-propenoic acid ethyl esterHigh udel.edu

This table presents data for analogous solvent-free reactions to illustrate the potential of these methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ijsdr.orgnih.gov

The application of microwave irradiation is particularly beneficial for reactions that are sluggish under conventional heating. For esterification and related reactions, microwave assistance can facilitate rapid synthesis. ijsdr.org For example, the synthesis of various heterocyclic compounds has been significantly improved by employing microwave conditions, achieving excellent yields in minutes as opposed to hours. nih.gov

In the context of this compound synthesis, a microwave-assisted approach could be applied to a key bond-forming step, such as a Claisen condensation or an acylation reaction. The sealed-vessel nature of many microwave reactors also allows for reactions to be conducted at temperatures and pressures above the boiling point of the solvent, further accelerating the reaction rate.

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Esterification45 min6 minSignificant ijsdr.org
Heterocycle Synthesis60 min4 minHigher Yields nih.gov
Knoevenagel Condensation1-24 h35 minHigh (70-99%) researchgate.net

This table compares conventional and microwave-assisted synthesis for related reaction types, highlighting the advantages of microwave technology.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic procedure. For the synthesis of this compound, several techniques can be employed.

Yield Optimization:

Stoichiometry Control: Precise control over the molar ratios of reactants is crucial. For instance, in a Claisen condensation, using a slight excess of the ester component can help drive the reaction to completion.

Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and yield. For acylation reactions, common catalysts include Lewis acids. For esterification, acid catalysts are typically employed.

Reaction Conditions: Optimization of temperature, reaction time, and pressure is essential. Microwave-assisted synthesis, as discussed, provides excellent control over these parameters, often leading to optimized yields. nih.gov

Purity Enhancement Techniques:

Chromatography: Column chromatography is a standard method for purifying organic compounds. For esters like this compound, silica gel chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively remove impurities. orgsyn.org

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is a powerful technique for achieving high purity. udel.edu

Aqueous Work-up: After the reaction is complete, a standard work-up procedure involving washing the organic layer with aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities, brine to remove water-soluble impurities) is crucial for initial purification.

By carefully selecting the synthetic methodology and applying rigorous optimization and purification techniques, this compound can be synthesized in high yield and purity, aligning with the principles of modern, efficient, and environmentally conscious chemistry.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3 Methylbenzoyl Butanoate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction type for esters, involving the replacement of the alkoxy group. libretexts.orgmasterorganicchemistry.com These reactions typically proceed through a two-stage addition-elimination mechanism where a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the leaving group to regenerate the carbonyl group. masterorganicchemistry.comlibretexts.org

Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible process. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.comchemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.comchemguide.co.uklibretexts.org For ethyl 2-(3-methylbenzoyl)butanoate, the reaction yields 2-(3-methylbenzoyl)butanoic acid and ethanol (B145695). chemguide.co.uklibretexts.org

The mechanism involves the following steps: chemguide.co.uklibretexts.orgyoutube.com

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgyoutube.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uklibretexts.orgyoutube.com

A proton is transferred from the attacking water molecule to the ethoxy group. chemguide.co.uklibretexts.orgyoutube.com

Elimination of ethanol (a good leaving group) from the tetrahedral intermediate, regenerating the carbonyl group. chemguide.co.uklibretexts.orgyoutube.com

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uklibretexts.orgyoutube.com

Basic-Catalyzed Hydrolysis (Saponification):

In contrast to acidic hydrolysis, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The products are the salt of the carboxylic acid and an alcohol. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.com In the case of this compound, this would be sodium 2-(3-methylbenzoyl)butanoate and ethanol.

The mechanism proceeds as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide ion.

An acid-base reaction between the carboxylic acid and the ethoxide ion results in the formation of the carboxylate salt and ethanol.

Condition Catalyst Products Reversibility
AcidicStrong Acid (e.g., HCl, H₂SO₄)2-(3-methylbenzoyl)butanoic acid, EthanolReversible
BasicStrong Base (e.g., NaOH, KOH)Salt of 2-(3-methylbenzoyl)butanoic acid, EthanolIrreversible

Transesterification Pathways and Kinetics

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. nih.govmasterorganicchemistry.commdpi.com This reaction is of significant industrial importance, for example, in the production of biodiesel. nih.govmdpi.com For β-keto esters like this compound, transesterification is a convenient method for modification. nih.govrsc.org

The reaction is typically slow and requires a catalyst, which can be an acid, a base, or an enzyme. nih.gov The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. mdpi.comlibretexts.org

Catalysts for Transesterification of β-Keto Esters:

Acid Catalysts: Protic acids and Lewis acids are effective. Anhydrous conditions are often necessary to prevent competing hydrolysis reactions. nih.gov Boric acid and methylboronic acid are examples of environmentally benign acid catalysts. nih.gov

Base Catalysts: Organic bases can also be used. nih.gov

Enzymes: Lipases are used in biocatalytic approaches. researchgate.net

Heterogeneous Catalysts: Solid catalysts like montmorillonite (B579905) K-10 offer advantages such as easy separation and reusability. rsc.org

The kinetics of transesterification can be influenced by steric effects. For instance, more sterically hindered β-keto esters may require longer reaction times. nih.gov One proposed mechanism for the transesterification of β-keto esters involves the formation of an acylketene intermediate. nih.gov

Catalyst Type Examples Key Features
Acid Catalysts Boric acid, Methylboronic acid, Sc(OTf)₃Often require anhydrous conditions; some are environmentally benign. nih.gov
Base Catalysts Organic bases, AlkoxidesEffective for promoting the reaction. nih.govmasterorganicchemistry.com
Enzymes LipasesOffer high selectivity under mild conditions. researchgate.net
Heterogeneous Catalysts Montmorillonite K-10Reusable and facilitate easier workup. rsc.org

Reduction Chemistry

The presence of two distinct carbonyl groups—a ketone and an ester—in this compound allows for selective reduction strategies.

Stereoselective Reduction of the Ketone Moiety

The reduction of the ketone group in β-keto esters can lead to the formation of chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. benthamdirect.comorgsyn.org

Diastereoselective Reduction: For α-substituted β-keto esters, the reduction of the ketone can produce syn- or anti-diastereomers. The choice of reducing agent and Lewis acid can control the diastereoselectivity. benthamdirect.com

Syn-selective reduction: Titanium tetrachloride (TiCl₄) in combination with a pyridine-borane complex can achieve high syn-diastereoselectivity. benthamdirect.com

Anti-selective reduction: The use of cerium trichloride (B1173362) (CeCl₃) with sterically hindered reducing agents like lithium triethylborohydride can lead to high anti-selectivity. benthamdirect.com

Enantioselective Reduction: Baker's yeast (Saccharomyces cerevisiae) is widely used for the asymmetric reduction of β-keto esters to produce optically active β-hydroxy esters. researchgate.netorgsyn.orgstudycorgi.com The stereoselectivity of the reduction can be influenced by modifying the yeast strains through genetic engineering. acs.org For example, deleting or overexpressing specific reductase enzymes can lead to strains that selectively produce either the (3R)- or (3S)-alcohol. acs.org

Reduction of the Ester Functional Group

The ester group can also be reduced, typically to a primary alcohol. libretexts.org

Selective Reduction of the Ester: It is possible to selectively reduce the ester group of a β-keto ester to a β-keto alcohol by first forming the potassium or lithium enolate, followed by treatment with aluminum hydride. jst.go.jp

Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities to produce a diol. Sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of ketones and aldehydes and does not readily reduce esters under standard conditions. libretexts.orgthieme-connect.com However, under certain conditions, NaBH₄ in an alcohol solvent can lead to both reduction of the ketone and transesterification of the ester group. thieme-connect.com The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. libretexts.org

Reducing Agent Primary Functional Group Targeted Typical Product
Sodium Borohydride (NaBH₄) Ketoneβ-hydroxy ester thieme-connect.com
Baker's Yeast KetoneChiral β-hydroxy ester researchgate.netorgsyn.orgstudycorgi.com
Lithium Aluminum Hydride (LiAlH₄) Both Ketone and Ester1,3-diol
Aluminum Hydride (after enolate formation) Esterβ-keto alcohol jst.go.jp
Diisobutylaluminum hydride (DIBAL-H) EsterAldehyde (at low temp.) libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzoyl Ring

The benzoyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring—the methyl group and the acyl group—direct the position of the incoming electrophile. youtube.com

The general mechanism for EAS involves two main steps: masterorganicchemistry.com

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex).

Deprotonation by a weak base to restore the aromaticity of the ring.

Directing Effects of Substituents:

Methyl Group (-CH₃): The methyl group is an alkyl group, which is an electron-donating group (EDG) through an inductive effect. EDGs are activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.com

Acyl Group (-COR): The acyl group is an electron-withdrawing group (EWG) due to both inductive effects and resonance. EWGs are deactivating groups, decreasing the rate of EAS. They are meta-directors, directing incoming electrophiles to the meta position. youtube.com

In this compound, the methyl group is at position 3 of the benzoyl ring. The acyl group (the point of attachment to the butanoate chain) is at position 1. Therefore, the directing effects of these two groups will determine the regiochemical outcome of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The activating ortho, para-directing methyl group will be in competition with the deactivating meta-directing acyl group.

Reactions Involving the α-Carbon and Enolate Chemistry

The α-carbon of this compound is situated between two carbonyl groups, which significantly increases the acidity of its protons. This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and serves as a key intermediate in a range of carbon-carbon bond-forming reactions.

The generation of an enolate from this compound opens the door to alkylation and acylation reactions at the α-position. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Table 1: Representative Conditions for Alkylation of Analogous β-Keto Esters
β-Keto EsterAlkylating AgentBaseSolventConditionsYield (%)Reference
Ethyl acetoacetate (B1235776)Benzyl (B1604629) chlorideSodium ethoxideEthanolReflux, 40 min41.7 tcd.ie
Ethyl benzoylacetateEthyl bromidePotassium carbonateNone (solvent-free)HeatedNot specified sciencemadness.org
Cyclic β-keto estersVarious alkyl halidesPotassium carbonateTolueneRoom TemperatureUp to 98 rsc.org

Acylation: The introduction of an acyl group at the α-position can also be accomplished via the enolate intermediate. This reaction typically involves the use of an acyl chloride or an acid anhydride (B1165640) as the acylating agent. The resulting product is a β,δ-diketo ester, a versatile synthon for further chemical transformations. While specific examples for this compound were not found, the general principles of enolate acylation are well-documented.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. thermofisher.com This reaction is typically catalyzed by a weak base, such as an amine. The product of this condensation is an α,β-unsaturated compound, which is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals.

The reactivity in Knoevenagel condensations is influenced by the nature of the aldehyde or ketone, the active methylene compound, the catalyst, and the reaction conditions. Aldehydes generally react faster than ketones. thermofisher.com The presence of two electron-withdrawing groups on the active methylene component is crucial for the reaction to proceed under mild basic conditions. thermofisher.com Research on analogous compounds, such as the condensation of aromatic aldehydes with ethyl acetoacetate or ethyl 4-chloro-3-oxobutanoate, demonstrates the feasibility and versatility of this reaction. thermofisher.comresearchgate.net For example, the reaction of benzaldehyde (B42025) with ethyl acetoacetate at 0°C using piperidine (B6355638) as a catalyst yields ethyl benzylidene acetoacetate. thermofisher.com

Table 2: Examples of Knoevenagel-type Condensations with Analogous β-Keto Esters
β-Keto EsterCarbonyl CompoundCatalystSolventConditionsYield (%)Reference
Ethyl acetoacetateBenzaldehydePiperidineEthanol0°CNot specified thermofisher.com
Ethyl 4-chloro-3-oxobutanoateAromatic aldehydesMorpholine/Acetic acidIonic LiquidRoom Temperature, 0.5-2 h44-84 researchgate.net
Ethyl acetoacetate4-ChlorobenzaldehydePiperidine/TFABenzeneRefluxNot specified researchgate.net
Various activated methylenesAromatic aldehydesNH3(CH2)7NH3BiCl5Ethanol78°C91-98 researchgate.net

Reaction Kinetics and Thermodynamic Studies of Key Transformations

A comprehensive understanding of the chemical reactivity of this compound necessitates an investigation into the kinetics and thermodynamics of its key transformations. Such studies provide insights into reaction rates, mechanisms, and the relative stability of reactants, intermediates, and products.

The formation of the enolate from a β-keto ester is a reversible process. The position of the equilibrium and the rate of enolate formation can be influenced by several factors, including the strength and steric bulk of the base, the solvent, and the temperature. In unsymmetrical ketones, these factors can be manipulated to selectively form either the kinetic or the thermodynamic enolate. While this compound itself is not an unsymmetrical ketone in the same way as, for example, 2-methylcyclohexanone, the principles of kinetic and thermodynamic control are still relevant to its reactions, particularly if further substitutions are introduced.

Currently, specific kinetic and thermodynamic data for the alkylation, acylation, or Knoevenagel condensation of this compound are not extensively documented in the available scientific literature. However, studies on related β-keto esters provide a general framework. For instance, the kinetics of the transesterification of β-keto esters are known to be generally slow, often requiring a catalyst. The reaction can proceed through an enol intermediate, which is facilitated by the chelation of the two carbonyl groups to a catalyst.

Further research, including detailed kinetic analysis and calorimetric measurements, would be necessary to quantify the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) and to determine the rate laws and activation energies for the key reactions of this compound. This would enable a more precise prediction and control of its chemical behavior in synthetic applications.

Stereochemical Considerations in the Synthesis and Reactions of Ethyl 2 3 Methylbenzoyl Butanoate

Chirality at the C2 Position and Enantiomeric Purity

The carbon atom at the C2 position of ethyl 2-(3-methylbenzoyl)butanoate is a stereocenter because it is bonded to four different groups: a 3-methylbenzoyl group, an ethyl group, a carboxylate group (as an ethyl ester), and a hydrogen atom. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers.

The enantiomeric purity of a sample of this compound is a measure of the relative amounts of the two enantiomers. It is often expressed as enantiomeric excess (ee), which is the absolute difference in the mole fractions of the two enantiomers. wikipedia.org A racemic mixture contains equal amounts of both enantiomers and has an ee of 0%, while a sample of a single pure enantiomer has an ee of 100%. wikipedia.org

The determination of enantiomeric excess is crucial in asymmetric synthesis. nih.gov Common methods for determining the ee of chiral compounds like β-keto esters include chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase. nih.gov Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed to distinguish between enantiomers. More advanced techniques like mass spectrometry can also be adapted for chiral analysis. ucdavis.edu The optical purity of a sample, determined by measuring its specific rotation, was historically used to determine enantiomeric excess, but modern chromatographic and spectroscopic methods are now more common as they directly measure the individual enantiomers. wikipedia.org

Asymmetric Synthesis Strategies for Enantioenriched this compound

The synthesis of enantioenriched β-keto esters like this compound is a significant area of research. Two primary strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of a compound like this compound, a chiral auxiliary could be attached to the butanoate moiety. For instance, a chiral alcohol could be used to form a chiral ester. The enolate of this chiral ester would then be acylated with 3-methylbenzoyl chloride. The chiral auxiliary would direct the acylation to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantioenriched this compound.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, camphor, or ephedrine. sigmaaldrich.comresearchgate.net For example, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries that can be effective in controlling the stereoselectivity of alkylation and acylation reactions. wikipedia.orgresearchgate.net Camphorsultams are another class of effective chiral auxiliaries. wikipedia.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Common Precursor Typical Applications
Oxazolidinones (Evans Auxiliaries) Amino alcohols Aldol reactions, Alkylations, Acylations
Camphorsultams (Oppolzer's Sultams) Camphor Alkylations, Michael additions, Diels-Alder reactions
Pseudoephedrine Ephedrine Alkylations
8-phenylmenthol Pulegone Diels-Alder reactions, Ene reactions
trans-2-Phenylcyclohexanol Phenylcyclohexanone Ene reactions
1,1'-Binaphthyl-2,2'-diol (BINOL) Binaphthol Alkylations, Aldehyde additions
tert-Butanesulfinamide tert-Butyl disulfide Synthesis of chiral amines
SAMP/RAMP (S)-1-amino-2-(methoxymethyl)pyrrolidine / (R)-1-amino-2-(methoxymethyl)pyrrolidine Alkylations

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of an enantioenriched product from a small amount of a chiral catalyst. nih.govnih.gov This approach avoids the need to introduce and remove a chiral auxiliary. For the synthesis of this compound, asymmetric catalysis could be applied to the carbon-carbon bond-forming step.

One potential route is the asymmetric acylation of an enolate. A chiral Lewis acid or a chiral base could be used to catalyze the reaction between the enolate of ethyl butyrate (B1204436) and a 3-methylbenzoylating agent. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Alternatively, catalytic asymmetric C-H insertion reactions or cross-coupling reactions could be envisioned. For instance, a transition metal complex with a chiral ligand could catalyze the coupling of a suitable butanoate precursor with a 3-methylbenzoyl-containing reagent. The development of new catalytic systems for the asymmetric synthesis of β-keto esters is an active area of research. rsc.orgnih.govrsc.org

Table 2: Examples of Asymmetric Catalytic Approaches for C-C Bond Formation

Reaction Type Catalyst System Product Type
Asymmetric Alkylation Phase-transfer catalysis with cinchona alkaloids α-Alkylated β-dicarbonyl compounds
Asymmetric Aldol Reaction Chiral Lewis acids (e.g., Ti-BINOL), Proline derivatives β-Hydroxy carbonyl compounds
Asymmetric Michael Addition Chiral organocatalysts (e.g., cinchona alkaloids, diarylprolinol ethers), Chiral metal complexes 1,5-Dicarbonyl compounds
Asymmetric Acylation Chiral 4-aminopyridine (B3432731) derivatives β-Keto esters
Asymmetric Heck Reaction Palladium complexes with chiral phosphine (B1218219) ligands Arylated or vinylated products
Asymmetric Allylic Alkylation Palladium or Iridium complexes with chiral ligands Allylic substituted compounds

Diastereoselective Transformations of this compound

Once enantioenriched this compound is obtained, its subsequent reactions can be influenced by the existing stereocenter, leading to diastereoselective outcomes. This is particularly relevant in reduction reactions of the ketone group.

The reduction of the benzoyl ketone in this compound will generate a new stereocenter at the carbon bearing the hydroxyl group. The relationship between this new stereocenter and the existing one at the C2 position can be either syn or anti. By carefully selecting the reducing agent and reaction conditions, it is possible to control the diastereoselectivity of this transformation. acs.org

For example, chelation-controlled reductions, often using reagents like zinc borohydride (B1222165) or lithium aluminum hydride with certain additives, can favor the formation of the syn diastereomer. acs.org In this case, the metal ion coordinates to both the ketone and the ester carbonyl groups, leading to a rigid cyclic intermediate that directs the hydride attack from a specific face.

Conversely, non-chelating conditions, often employing bulky reducing agents like L-Selectride® or following the Felkin-Ahn model of stereochemical control, can favor the formation of the anti diastereomer. acs.org The stereochemical outcome of such reductions is crucial for the synthesis of complex molecules where the relative stereochemistry of adjacent stereocenters is important. nih.gov Biocatalytic reductions using ketoreductases (KREDs) can also offer high diastereoselectivity, often providing access to either the syn or anti diastereomer with high enantiomeric excess. rsc.orgmdpi.com

Table 3: Diastereoselective Reduction of β-Keto Esters

Reducing Agent Typical Diastereoselectivity Mechanistic Rationale
NaBH₄, Zn(BH₄)₂ syn Chelation control
LiAlH(OtBu)₃ syn Chelation control
L-Selectride®, K-Selectride® anti Felkin-Ahn model (non-chelation control)
NB-Enantride® anti Felkin-Ahn model (non-chelation control)
Diisobutylaluminium hydride (DIBAL-H) Varies with substrate and conditions Can be either chelating or non-chelating
Ketoreductases (KREDs) High syn or anti selectivity depending on the enzyme Enzyme active site topology

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of Ethyl 2-(3-methylbenzoyl)butanoate. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the aromatic protons of the 3-methylbenzoyl group would appear as a complex multiplet pattern in the downfield region (approx. 7.0-8.0 ppm). The methine proton alpha to both carbonyl groups is expected to be a triplet at a significantly downfield position due to the strong deshielding effect. The ethyl group of the butanoate chain and the ethyl group of the ester would each show a characteristic quartet and triplet pattern. The methyl group on the benzoyl ring would appear as a singlet in the aromatic region.

¹³C NMR spectroscopy would show distinct signals for each carbon atom, including the two carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the butanoate and ethyl ester moieties. rsc.org Advanced techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the ethyl and butanoyl fragments. allfordrugs.com HETCOR (Heteronuclear Correlation) or HMQC/HSQC experiments would correlate each proton with its directly attached carbon atom, providing unambiguous assignments of the carbon skeleton.

Conformational analysis and dynamic processes, such as restricted rotation around the C-C single bonds, can be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic data about the rotational barriers and the relative populations of different conformers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ester C=O - ~170-175
Ketone C=O - ~195-200
Aromatic C-H 7.0 - 8.0 ~125-138
Aromatic C-CH₃ - ~138-142
Aromatic C-CO - ~135-140
Methine (α-carbon) 3.5 - 4.5 (t) ~50-60
Ester -OCH₂- 4.0 - 4.3 (q) ~60-65
Butanoyl -CH₂- 1.8 - 2.2 (quint) ~25-35
Aromatic -CH₃ 2.3 - 2.5 (s) ~20-25
Ester -CH₃ 1.1 - 1.4 (t) ~13-16
Butanoyl -CH₃ 0.9 - 1.1 (t) ~10-15

Note: Shifts are approximate and depend on the solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, q=quartet, quint=quintet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. upenn.edutue.nl These two methods are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. upenn.edu

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester C=O stretch is typically found around 1735-1750 cm⁻¹, while the ketone C=O stretch appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹, especially due to its conjugation with the aromatic ring. nih.govpressbooks.pub Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), as well as C-O stretching vibrations in the 1000-1300 cm⁻¹ region. pressbooks.pubnist.gov

Raman spectroscopy would also detect the C=O stretching modes. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. nih.gov Analysis of the full vibrational spectra from both techniques, often aided by computational density functional theory (DFT) calculations, allows for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch IR/Raman 2850 - 3000 Strong
Ester C=O Stretch IR 1735 - 1750 Strong
Ketone C=O Stretch IR 1680 - 1700 Strong
Aromatic C=C Stretch IR/Raman 1450 - 1600 Medium-Strong
C-H Bend/Scissor IR/Raman 1350 - 1470 Medium
Ester C-O Stretch IR 1150 - 1250 Strong

Note: These are approximate frequency ranges.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure. In electron ionization (EI) mass spectrometry, this compound would undergo characteristic fragmentation.

The molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, M-45) and α-cleavage. libretexts.org For this specific molecule, key fragmentation would likely involve cleavage of the bonds adjacent to the carbonyl groups. miamioh.edu A prominent peak would be expected for the 3-methylbenzoyl cation [CH₃C₆H₄CO]⁺ at m/z 119. Another significant fragmentation pathway is the McLafferty rearrangement, if sterically feasible, which typically involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound (C₁₄H₁₈O₃, MW = 234.29)

m/z Value Proposed Fragment Identity Fragmentation Pathway
234 [C₁₄H₁₈O₃]⁺ Molecular Ion (M⁺)
205 [M - C₂H₅]⁺ Loss of ethyl radical from ester
189 [M - OC₂H₅]⁺ Loss of ethoxy radical from ester
161 [M - C₄H₉O]⁺ Cleavage of butanoyl side chain
119 [CH₃C₆H₄CO]⁺ 3-Methylbenzoyl cation
91 [C₇H₇]⁺ Tropylium ion (from rearrangement of benzoyl fragment)

Note: The relative abundance of these fragments depends on the ionization energy.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This powerful technique can determine the precise spatial arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

The resulting crystal structure would reveal the solid-state conformation of the molecule, including the orientation of the 3-methylbenzoyl group relative to the butanoate chain. researchgate.net It would also elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. researchgate.net While obtaining a crystal suitable for diffraction can be a challenge, the data it provides is unparalleled for understanding the molecule's structure in the solid phase. nih.gov

Table 4: Example of Data Obtained from X-ray Crystallography

Parameter Description Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Unit cell dimension 9.23
b (Å) Unit cell dimension 9.54
c (Å) Unit cell dimension 25.32
β (°) Unit cell angle 111.42
Volume (ų) Unit cell volume 2078.1
Z Molecules per unit cell 4
C=O Bond Length (Å) Length of the carbonyl bond 1.21
C-C-C Bond Angle (°) Angle between three carbon atoms 115.2

Note: These values are hypothetical, based on similar organic molecules, and serve only as an illustration of the type of data generated. researchgate.netresearchgate.net

Advanced Chiral Chromatography Techniques for Enantiomeric Excess Determination

The α-carbon of the butanoate moiety in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Advanced chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to different retention times for the (R)- and (S)-enantiomers, resulting in two separate peaks in the chromatogram. nih.gov The enantiomeric excess is calculated from the integrated areas of these two peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. This technique is crucial for applications where enantiomeric purity is important. researchgate.net Gas chromatography (GC) with a chiral column can also be employed for this purpose. nih.gov

Table 5: Example Data from Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area | | :--- | :--- | :--- | | (R)-enantiomer | 12.5 | 150,000 | | (S)-enantiomer | 14.2 | 450,000 | | Calculation | | | | Total Area | | 600,000 | | Enantiomeric Excess (%) | | [|150,000 - 450,000| / 600,000] x 100 = 50% | Note: The data is hypothetical. The ee is 50% in favor of the (S)-enantiomer.

Table of Mentioned Compounds

Compound Name
This compound
ethyl-2-butenoate
ethyl benzoylacetate
ethyl hexanoate
2-butanone
2-hexanone
ethyl-Z-3-amino-2-benzoyl-2-butenoate
ethyl-2-(3-benzoylthioureido)propanoate
(E)-ethyl-2-cyano-3-(furan-2-yl)acrylate
N-(2-oxo-2H-chromene-3-carbonyl)cytisine
3-hydroxy-2-methylbutanoic acid
2-naphthylamine
L-alanine
Benzoyl chloride
Ammonium thiocyanate
Lanthanum(III) chloride
Thiophene-2-carboxaldehyde
Cyanoacetic acid ethyl ester
Piperidine (B6355638)
Carbon dioxide

Computational and Theoretical Studies of Ethyl 2 3 Methylbenzoyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic distribution and energy of the molecule, offering a window into its structure and chemical tendencies.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules like ethyl 2-(3-methylbenzoyl)butanoate. By using functionals such as M06-2x with a substantial basis set like 6-311+G(d,p), researchers can accurately compute the molecule's ground state geometry and electronic structure. mdpi.com An optimization calculation seeks the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For β-keto esters, calculations confirm that the keto tautomer is the more stable form. mdpi.com

Once the geometry is optimized, a host of electronic properties can be calculated. These "reactivity descriptors," derived from conceptual DFT, help predict how the molecule will interact with other chemical species. mdpi.com Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Global Reactivity Descriptors: Properties like hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) are calculated from the ionization potential and electron affinity. mdpi.com These values provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to act as an electrophile.

Local Reactivity Analysis: DFT can also predict which specific atoms within the molecule are most susceptible to attack. By analyzing properties like the Fukui function or the molecular electrostatic potential (MEP), researchers can identify the most electrophilic and nucleophilic sites. For analogous β-keto esters, studies show that the local reactivity can vary, with nucleophilic attack sometimes favoring the keto carbonyl carbon and other times the ester carbonyl carbon, depending on the substituents. nih.gov

A representative table of conceptual DFT-derived reactivity descriptors for a similar β-keto ester is shown below, illustrating the type of data generated.

DescriptorSymbolValue (eV)Description
Vertical Ionization PotentialIPv9.50Energy required to remove an electron.
Vertical Electron AffinityEAv0.80Energy released when an electron is added.
Hardnessη4.35Resistance to change in electron distribution.
Electronic Chemical Potentialμ-5.15Electron escaping tendency.
Global Electrophilicityω3.05Propensity to accept electrons.

This table is representative of data from similar compounds as described in the literature. mdpi.com

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectra Prediction: DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can compute the vibrational frequencies of the molecule. researchgate.netekb.eg The results yield a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode (e.g., C=O stretching, C-H bending). Comparing the calculated frequencies with experimental IR spectra helps confirm the structure and assign the observed absorption bands. researchgate.net For β-keto esters, a key focus is the strong absorption bands corresponding to the two carbonyl groups (ketone and ester), which are typically found in the 1660–1770 cm⁻¹ region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectra Prediction: The gauge-invariant atomic orbital (GIAO) method is a powerful ab initio technique for calculating NMR chemical shifts (¹H and ¹³C). nih.govmodgraph.co.uk This method computes the magnetic shielding tensor for each nucleus. The calculated shielding values are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in complex NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule. nih.gov For aldehydes and ketones, the ¹³C NMR peaks for carbonyl carbons are distinctly located in the 190 to 215 ppm range. libretexts.org

Conformational Analysis and Energy Landscape Exploration

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape that governs their interconversion.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
1 (Global Minimum)0.00[Specific Angles]
2+1.2[Specific Angles]
3+2.5[Specific Angles]

This table is a representative example based on findings for analogous compounds. nih.gov

Transition State Modeling and Reaction Pathway Mapping

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis, which typically involves the acylation of an enolate.

By applying DFT or other quantum mechanical methods, chemists can model the entire reaction coordinate from reactants to products. This involves:

Locating Reactants and Products: The starting materials and final products are geometrically optimized to find their lowest energy structures.

Identifying the Transition State (TS): The transition state is the highest energy point along the minimum energy reaction pathway. It represents the energy barrier that must be overcome for the reaction to occur. Computationally, a TS is a saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. acs.org

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. acs.org This traces the path of steepest descent on the potential energy surface, confirming that the identified TS correctly connects the desired reactants and products.

Through this process, the activation energy of the reaction can be determined, providing insight into the reaction kinetics. This approach has been used to study various reactions involving esters and ketones, including enzyme-catalyzed isomerization and aldol condensations. mdpi.comdiva-portal.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with their environment. MD simulations model the movements of atoms by solving Newton's equations of motion.

In the context of this compound, MD simulations can reveal how it interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. nih.gov In a typical simulation, the target molecule is placed in a simulation box with many other molecules, and their trajectories are calculated over a period ranging from nanoseconds to microseconds.

Analysis of these trajectories provides critical information:

Stability of Complexes: When studying the binding of a molecule to a protein, the root mean square deviation (RMSD) of the protein's backbone and the ligand's position can be monitored over time. A stable RMSD suggests a robust and persistent interaction. nih.govbohrium.com

Intermolecular Forces: MD simulations can identify and quantify the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that hold a molecular complex together. By analyzing the distance and geometry between interacting groups over time, one can determine the frequency and strength of these crucial interactions. nih.govbohrium.com

Solvation Effects: Simulating the molecule in a solvent like water allows for the study of how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

For example, a 500-nanosecond MD simulation of a similar β-keto ester bound to a protein target revealed remarkable stability in the binding site, confirming a strong and sustained interaction. nih.gov Such simulations are vital for drug design and materials science, where understanding intermolecular forces is paramount.

Chemical Transformations and Derivatization of Ethyl 2 3 Methylbenzoyl Butanoate

Derivatization for Analytical Purposes

Derivatization is a crucial technique in analytical chemistry, employed to modify an analyte to enhance its suitability for a particular analytical method, most notably chromatography. research-solution.comresearchgate.net For Ethyl 2-(3-methylbenzoyl)butanoate, derivatization can be used to facilitate chiral separation or to improve its detection sensitivity and chromatographic behavior.

Formation of Diastereomers for Chiral Separation

This compound is a chiral molecule, with a stereocenter at the C-2 position. The direct separation of its enantiomers, which have identical physical properties, is challenging. A common strategy to resolve such racemic mixtures is to convert the enantiomers into diastereomers, which possess different physical properties (e.g., solubility, melting point) and can therefore be separated by techniques like fractional crystallization or chromatography. libretexts.org

While direct derivatization of the ester is possible, a more standard approach involves the initial hydrolysis of the racemic ester to its corresponding carboxylic acid, 2-(3-methylbenzoyl)butanoic acid. This racemic acid can then be reacted with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.org

(D,L)-Acid + (D)-Base → (D-Acid·D-Base) + (L-Acid·D-Base)

Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with a strong acid. Subsequent esterification would yield the enantiomerically pure forms of this compound.

Chiral Resolving Agent (Base)Class
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid
(R)- or (S)-1-PhenylethanamineSynthetic Amine
(1R,2S)-EphedrineAmino Alcohol

Chromatographic Derivatization for Enhanced Detection

For analysis by gas chromatography (GC), it is often beneficial to derivatize polar or thermally labile compounds to increase their volatility and improve peak shape. gcms.cz The ketone functional group in this compound is a prime target for such derivatization.

A common method is the formation of an oxime derivative by reacting the ketone with a hydroxylamine (B1172632) reagent. For enhanced sensitivity, particularly with an electron capture detector (ECD), fluorinated derivatizing agents are used. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used reagent that converts carbonyl compounds into their PFB-oxime derivatives. gcms.cznih.gov These derivatives are highly electronegative and provide excellent sensitivity in ECD analysis.

Another potential site for derivatization is the enol form of the β-keto ester. The acidic α-proton allows for the existence of a keto-enol tautomer. The hydroxyl group of the enol can be derivatized, for instance, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.net

ReagentTarget Functional GroupDerivative FormedPurpose
O-Alkylhydroxylamine HClKetoneOximeImproved stability/volatility
PFBHAKetonePFB-OximeEnhanced ECD detection
BSTFA + TMCSEnol-HydroxylTMS-EtherIncreased volatility
Hydrazine (B178648) / Substituted HydrazinesKetoneHydrazoneImproved detection

Synthesis of Novel Heterocyclic Compounds from this compound

The 1,3-dicarbonyl structure of β-keto esters like this compound makes them exceptionally useful building blocks for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.net The reaction typically involves a condensation cyclization with a binucleophilic reagent.

A classic example is the Knorr pyrazole (B372694) synthesis , where a β-keto ester reacts with hydrazine or a substituted hydrazine. hilarispublisher.commdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would proceed through initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a pyrazolone (B3327878). The expected product is 4-ethyl-3-(m-tolyl)-1H-pyrazol-5(4H)-one.

Similarly, pyrimidines can be synthesized by reacting the β-keto ester with a compound containing an N-C-N unit, such as urea (B33335), thiourea, or amidines. thieme-connect.deresearchgate.net For instance, condensation of this compound with urea in the presence of a base or acid catalyst would lead to the formation of 6-ethyl-2-hydroxy-4-(m-tolyl)pyrimidine.

Other heterocyclic systems, such as furans, can also be accessed. The Feist-Benary furan (B31954) synthesis involves the reaction of a β-keto ester with an α-halo ketone or α-halo aldehyde, which, after cyclization, yields a substituted furan. uwindsor.ca

HeterocycleRequired Co-reactant
Pyrazole / PyrazoloneHydrazine / Substituted Hydrazine
PyrimidineUrea, Thiourea, Amidines
IsoxazoleHydroxylamine
Furanα-Halo Ketone / Aldehyde
Pyrroleα-Amino Ketone

Transformation into Carboxylic Acid and Alcohol Derivatives

The ester and ketone functionalities of this compound can be converted into other important chemical groups, namely carboxylic acids and alcohols, through hydrolysis and reduction reactions, respectively.

Transformation into Carboxylic Acid: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com

Base-catalyzed hydrolysis (Saponification) : This is the more common and efficient method. The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org The reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product, 2-(3-methylbenzoyl)butanoic acid.

Acid-catalyzed hydrolysis : This reaction is the reverse of Fischer esterification. It is an equilibrium process that requires heating the ester with a large excess of water and an acid catalyst. libretexts.org

Transformation into Alcohol Derivatives: Reduction of the carbonyl groups in this compound can lead to different alcohol products depending on the reducing agent used.

Reduction of both Ester and Ketone : A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) will reduce both the ester and the ketone functionalities. masterorganicchemistry.combyjus.com The ester is reduced to a primary alcohol, and the ketone is reduced to a secondary alcohol. The reaction with this compound would yield the diol, 2-(1-hydroxy-1-(m-tolyl)methyl)butan-1-ol.

Selective Reduction of the Ketone : It is often desirable to selectively reduce the ketone to a β-hydroxy ester, which is a valuable chiral intermediate. nih.govnih.gov This can typically be achieved using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄), often at low temperatures. This selective reduction would yield Ethyl 2-(1-hydroxy-1-(m-tolyl)methyl)butanoate. Further diastereoselective reductions can be achieved using specialized reagents to control the stereochemistry of the newly formed hydroxyl group. researchgate.netacs.org

TransformationReagent(s)Product
Ester Hydrolysis (Saponification)1. NaOH (aq), Δ 2. H₃O⁺2-(3-methylbenzoyl)butanoic acid
Full Reduction (Ester and Ketone)1. LiAlH₄ 2. H₃O⁺2-(1-hydroxy-1-(m-tolyl)methyl)butan-1-ol
Selective Ketone Reduction1. NaBH₄ 2. H₃O⁺Ethyl 2-(1-hydroxy-1-(m-tolyl)methyl)butanoate

Applications of Ethyl 2 3 Methylbenzoyl Butanoate As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Natural Products

The structural motif of β-keto esters is found within numerous complex natural products, and they are pivotal intermediates in their laboratory synthesis. rsc.org The ability to undergo a variety of carbon-carbon bond-forming reactions makes compounds like Ethyl 2-(3-methylbenzoyl)butanoate valuable starting materials for constructing the intricate carbon skeletons of natural products. nih.gov

One of the key transformations of β-keto esters is their use in alkylation and acylation reactions. The protons on the α-carbon of this compound are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then act as a nucleophile, attacking various electrophiles to introduce new alkyl or acyl groups. aklectures.com This process is fundamental for elaborating the carbon framework, a crucial step in the total synthesis of many natural products.

Furthermore, β-keto esters can be utilized in cyclization reactions to form carbocyclic and heterocyclic rings, which are common structural features in natural products. For instance, intramolecular reactions, such as the Dieckmann condensation, can be employed to construct five or six-membered rings. researchgate.net The specific substitution pattern of this compound, featuring a 3-methylbenzoyl group, could be leveraged to synthesize natural products containing a substituted aromatic ring.

Reaction Type General Transformation of β-Keto Esters Potential Application for this compound
AlkylationFormation of a new C-C bond at the α-position.Introduction of complex side chains required for a natural product target.
AcylationIntroduction of an additional acyl group.Synthesis of 1,3-dicarbonyl moieties found in some natural products.
CyclizationFormation of cyclic structures.Construction of carbocyclic or heterocyclic rings as part of a natural product's core structure.
ReductionSelective reduction of the ketone or ester carbonyl.Generation of chiral centers and specific functional groups like β-hydroxy esters.

Intermediate in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and fragrances. The versatile reactivity of β-keto esters makes them important intermediates in the production of a wide array of fine chemicals. researchgate.net

This compound can serve as a precursor to various heterocyclic compounds, which are a cornerstone of many pharmaceutical and agrochemical products. For example, condensation reactions of β-keto esters with hydrazines can yield pyrazolone (B3327878) derivatives, a class of compounds known for their biological activities. nih.gov Similarly, reactions with amines can lead to the synthesis of quinoline (B57606) derivatives. acs.org

The fragrance and flavor industry also utilizes esters for their characteristic scents. While simple butanoates are known for their fruity aromas, more complex esters derived from intermediates like this compound could be explored for the development of new, unique fragrance and flavor profiles. researchgate.net

Industry Potential Application of this compound Example of a Derived Chemical Class
PharmaceuticalsSynthesis of biologically active heterocyclic compounds.Pyrazolones, Quinolines
AgrochemicalsDevelopment of new pesticides and herbicides.Substituted heterocyclic scaffolds
Fragrances & FlavorsPrecursor to novel aroma compounds.Complex esters with unique scent profiles
PolymersMonomer synthesis for specialty polymers.Functionalized polyesters

Role in the Construction of Carbon Skeletons and Functionalized Molecules

The construction of carbon skeletons and the introduction of specific functional groups are fundamental operations in organic synthesis. This compound, as a β-keto ester, is well-suited for these tasks due to its inherent reactivity. fiveable.me

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. libretexts.org While this compound is a product of such a reaction, its core structure can be further modified. The presence of two carbonyl groups allows for selective transformations. For instance, the ketone can be selectively reduced, halogenated, or converted into other functional groups, while the ester can be hydrolyzed, transesterified, or reduced to an alcohol. rsc.orgrsc.org

This ability to be selectively functionalized at multiple positions makes this compound a versatile node for building more complex molecular architectures. The combination of its aromatic and 1,3-dicarbonyl moieties provides a rich platform for a diverse range of synthetic transformations. researchgate.net

Synthetic Operation Reactivity of this compound Outcome
C-C Bond FormationAlkylation/Acylation at the α-carbon.Elongation and branching of the carbon skeleton.
Functional Group InterconversionSelective reduction of the ketone or ester.Access to β-hydroxy esters or diols.
Heterocycle FormationCondensation with dinucleophiles (e.g., hydrazine (B178648), urea).Synthesis of diverse five- and six-membered heterocyclic rings.
DecarboxylationHydrolysis of the ester followed by heating.Formation of a substituted ketone, effectively removing the ester functionality.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Traditional syntheses of β-keto esters often rely on methods like the Claisen condensation or Friedel-Crafts acylation, which can involve harsh reagents, stoichiometric amounts of bases or Lewis acids, and chlorinated solvents. acs.org Future research will prioritize the development of greener, more atom-economical, and energy-efficient pathways.

Key areas for investigation include:

Enzymatic and Chemo-Enzymatic Approaches: Utilizing enzymes, such as lipases or esterases, could offer highly selective and environmentally benign routes. A potential chemo-enzymatic pathway could involve a lipase-mediated Baeyer-Villiger oxidation of a suitable precursor, a method that has been successfully used for synthesizing other chiral esters. mdpi.com

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability. Investigating the synthesis of Ethyl 2-(3-methylbenzoyl)butanoate in a flow system could significantly reduce reaction times and waste generation.

Alternative Acylation Strategies: Research into metal- and halogen-free acylation methodologies is crucial. acs.orgacs.org For instance, using mixed anhydrides generated in situ from carboxylic acids and trifluoroacetic anhydride (B1165640) eliminates the need for aluminum trichloride (B1173362) and chlorinated solvents, common in traditional Friedel-Crafts reactions. acs.org Another approach involves using methanesulfonic anhydride, which promotes acylation with minimal metallic or halogenated waste. acs.org

Synthetic Strategy Potential Advantages Key Research Focus
Chemo-enzymatic SynthesisHigh selectivity, mild conditions, reduced waste, use of renewable resources. mdpi.comScreening for suitable enzymes, optimizing reaction media and conditions.
Continuous Flow SynthesisEnhanced safety, improved yield and purity, easy scalability, precise process control.Reactor design, optimization of flow parameters, integration of in-line analytics.
"Greener" AcylationsAvoidance of hazardous reagents (e.g., AlCl3, SOCl2) and chlorinated solvents. acs.orgExploring new activating agents, catalyst-free conditions, and recyclable reagents.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The structure of this compound contains a chiral center at the α-position of the ester. The development of methods to control the stereochemistry at this center is a significant area for future research, as enantiomerically pure compounds are often required for pharmaceutical and biological applications.

Emerging opportunities lie in:

Asymmetric Catalysis: The design of novel chiral transition-metal catalysts (e.g., based on rhodium, copper, or palladium) for asymmetric C-H insertion or cross-coupling reactions could provide direct access to enantiopure this compound. snnu.edu.cn Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful strategy for forming C-C bonds and could be adapted for stereoselective synthesis. snnu.edu.cn

Organocatalysis: Chiral small organic molecules can be effective catalysts for stereoselective reactions, avoiding the cost and potential toxicity of heavy metals. Research into proline-derivatives or cinchona alkaloid-based catalysts for the asymmetric acylation or alkylation of a precursor could be a fruitful avenue.

Heterogeneous Catalysis: Developing solid-supported catalysts offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. nih.gov For instance, borate and zirconia combinations have been shown to be effective, inexpensive, and recyclable catalysts for the transesterification of β-keto esters under solvent-free conditions. nih.gov

Integration of Machine Learning and AI in Reaction Design and Prediction

The complexity of chemical reactions presents a significant challenge for optimization. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize synthetic chemistry by enabling rapid prediction of reaction outcomes and suggesting novel reaction pathways.

For this compound, future research could focus on:

Predictive Modeling: Developing ML algorithms trained on large datasets of reaction data to predict the yield, selectivity, and optimal conditions for its synthesis. This can significantly reduce the number of experiments required, saving time and resources.

Automated Synthesis: Integrating ML models with automated synthesis platforms or robots can create self-optimizing systems. osti.gov Such a system could explore a vast reaction space to discover novel and highly efficient synthetic routes with minimal human intervention. osti.gov

Catalyst Design: Using AI to design new catalysts with enhanced activity and selectivity. By learning the structure-activity relationships of existing catalysts, AI can propose novel molecular structures with desired catalytic properties for stereoselective transformations.

AI/ML Application Objective Potential Impact
Reaction Outcome PredictionTo accurately forecast the yield and selectivity of synthetic routes.Accelerated process optimization, reduced experimental costs.
Automated Reaction DiscoveryTo autonomously explore and identify novel and efficient synthetic pathways. osti.govDiscovery of unconventional reactivity, faster route development.
De Novo Catalyst DesignTo generate novel catalyst structures with tailored properties.Access to highly efficient and selective catalysts for stereocontrol.

Investigation of Solid-State Reactivity and Green Solvent Applications

Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Research into solid-state reactions and the application of environmentally benign solvents are promising areas for the synthesis of this compound.

Future directions include:

Solvent-Free Reactions: Exploring solid-phase synthesis or mechanochemical methods (e.g., ball milling) to conduct reactions in the absence of a solvent. Solid-phase synthesis of β-keto esters has been demonstrated and could be adapted for the target molecule. acs.org This approach can drastically reduce waste and simplify product purification.

Green Solvent Screening: Investigating the use of green solvents such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents (e.g., ethyl acetate (B1210297), glycerol). humanjournals.com The choice of solvent can significantly impact reaction efficiency and yield. researchgate.net For example, ionic liquids have been shown to be effective media for acylation reactions. humanjournals.com

Keto-Enol Tautomerism Studies: The reactivity of β-keto esters is influenced by their keto-enol equilibrium. Studies on the solid-state structure and the effect of different solvents on this equilibrium can provide valuable insights for controlling reactivity. wesleyan.edu Some β-keto amido esters have been shown to exist entirely in the enol form in the solid state. wesleyan.edu Understanding this behavior for this compound is key to designing effective reactions.

Approach Principle Benefit
Solid-State SynthesisReactions are conducted between neat reactants in the solid phase, often with mechanical or thermal energy. acs.orgElimination of solvent waste, potential for novel reactivity, simplified purification.
Green SolventsReplacing traditional volatile organic compounds with less hazardous alternatives. humanjournals.comReduced environmental impact, improved process safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.